Z-N-Me-Asp(OtBu)-OH.DCHA

Description

Historical Context of N-Methylated Amino Acids in Organic Synthesis

N-methylated amino acids, where a methyl group is attached to the alpha-amino group of an amino acid, are found in numerous natural products. acs.org Their incorporation into peptides can significantly alter the parent molecule's properties. Historically, the synthesis of N-methylated amino acids has presented challenges, but their unique characteristics have driven the development of various synthetic methodologies. acs.orgnih.gov The introduction of an N-methyl group can enhance a peptide's resistance to enzymatic degradation by proteases, increase its membrane permeability and bioavailability, and constrain its conformational flexibility. nih.govresearchgate.netresearchgate.net These modified properties are highly desirable in the development of therapeutic peptides and peptidomimetics. researchgate.netresearchgate.net

Significance of Aspartic Acid Derivatives as Chiral Building Blocks

Aspartic acid is a non-essential amino acid that, due to its two carboxylic acid groups and a single amino group, serves as a versatile chiral building block in organic synthesis. weedturf.orgresearchgate.net Its inherent chirality and multiple functional groups allow for the creation of a wide array of complex, stereochemically defined molecules. N-substituted L-aspartic acids and their derivatives are crucial intermediates in the development of pharmaceuticals and nutraceuticals, including artificial sweeteners and potent drug candidates. researchgate.netrsc.org The use of aspartic acid derivatives extends to the synthesis of biodegradable polymers and as synthons for agrochemicals. weedturf.org

Overview of Protecting Group Strategies in Amino Acid Chemistry: Benzyloxycarbonyl (Z) and tert-Butyl Ester (OtBu)

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. peptide.comwiley-vch.de

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino group of amino acids. peptide.comcreative-peptides.com Its advantages include the stability of the resulting Z-protected amino acids, which often crystallize well, and its resistance to racemization during the activation of the carboxyl group for peptide bond formation. creative-peptides.com The Z group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or under acidic conditions. creative-peptides.com

The tert-butyl ester (OtBu) is commonly used to protect the side-chain carboxyl groups of acidic amino acids like aspartic acid and glutamic acid. peptide.comcreative-peptides.com This bulky ester group is stable to many reaction conditions but can be selectively removed using moderately strong acids, such as trifluoroacetic acid (TFA). creative-peptides.comorganic-chemistry.org The use of orthogonal protecting groups like Z and OtBu allows for the selective deprotection of one functional group while others remain protected, a crucial strategy in the synthesis of complex molecules. peptide.com

Role of Dicyclohexylammonium (B1228976) (DCHA) Salts in Amino Acid Derivative Handling and Purification

Many N-protected amino acid derivatives, particularly those that are oily or difficult to crystallize as free acids, are converted into dicyclohexylammonium (DCHA) salts. bachem.combachem.com This salt formation often facilitates the purification and handling of the amino acid derivative. bachem.compeptide.com DCHA salts are typically crystalline solids, which are easier to weigh, store, and purify by recrystallization. bachem.commdpi.com The formation of diastereomeric salts with a chiral amine like DCHA can also be a method for separating racemates. bachem.combachem.com Before the amino acid derivative can be used in a subsequent reaction, such as peptide coupling, the free acid must be regenerated from the DCHA salt. bachem.compeptide.com This is typically achieved by treating the salt with a stronger acid to protonate the carboxylate, followed by extraction to separate the free amino acid derivative from the dicyclohexylammonium salt. bachem.compeptide.com

Data Tables

Table 1: Physicochemical Properties of Z-N-Me-Asp(OtBu)-OH.DCHA

| Property | Value |

| Molecular Formula | C₂₉H₄₆N₂O₆ cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 518.69 g/mol cymitquimica.comsigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Boiling Point (Predicted) | 489.9 ± 45.0 °C lookchem.com |

| Density (Predicted) | 1.204 ± 0.06 g/cm³ lookchem.com |

| pKa (Predicted) | 3.68 ± 0.23 lookchem.com |

| Storage Temperature | -15°C lookchem.com |

Table 2: Components of this compound and Their Functions

| Component | Abbreviation | Function |

| Benzyloxycarbonyl | Z or Cbz | α-Amino group protection peptide.comcreative-peptides.com |

| N-Methyl | N-Me | Modifies peptide properties (e.g., stability, bioavailability) nih.govresearchgate.netresearchgate.net |

| Aspartic Acid | Asp | Chiral backbone and core structure weedturf.orgresearchgate.net |

| tert-Butyl ester | OtBu | Side-chain carboxyl group protection peptide.comcreative-peptides.com |

| Dicyclohexylammonium | DCHA | Salt formation for improved handling and purification bachem.combachem.compeptide.com |

Structure

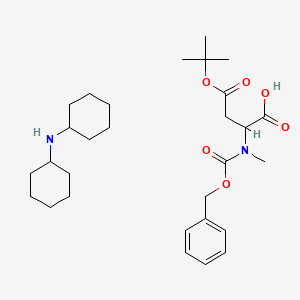

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,20,21);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIXCSIGDUSBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational and Structural Determinants of N Methylated Aspartic Acid Derivatives

Impact of N-Methylation on Amide Bond Conformation (cis/trans isomerism)

N-methylation, the substitution of the amide proton with a methyl group, profoundly influences the conformation of the peptide backbone. nih.govnih.govresearchgate.net The peptide bond can exist in two planar conformations: cis (with Cα atoms on the same side of the C-N bond) and trans (with Cα atoms on opposite sides). For standard secondary amide bonds, the trans conformation is overwhelmingly favored due to steric clashes between adjacent Cα atoms in the cis form. nih.gov

However, the introduction of an N-methyl group alters the energetic landscape of this isomerization. researchgate.net The steric difference between the Cα atom and the N-methyl group is less pronounced than that between two Cα atoms, which lowers the energy barrier for cis-trans isomerization. researchgate.netrsc.org Consequently, the cis conformation becomes significantly more accessible for N-methylated peptide bonds compared to their non-methylated counterparts. aip.org While the trans isomer often remains the more stable form, the energy difference is reduced, leading to a measurable population of the cis isomer at equilibrium in solution. aip.orgnih.gov

| Amide Bond Type | Typical Rotational Energy Barrier (kJ/mol) | Predominant Conformer | Typical ΔG (trans/cis) (kJ/mol) |

| Secondary (non-methylated) | ~54–84 nih.gov | trans | ~16 nih.gov |

| Tertiary (N-methylated) | Lowered researchgate.netresearchgate.netrsc.org | trans (but cis is accessible) | ~6–8 aip.org |

This table presents typical values; actual energies can vary based on adjacent residues, solvent, and other factors.

Influence of Protecting Groups (Z and OtBu) on Local and Global Molecular Geometry

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions, but their steric bulk can also impose significant conformational constraints. creative-peptides.compeptide.combiosynth.com In Z-N-Me-Asp(OtBu)-OH, two such groups are present: the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester.

Benzyloxycarbonyl (Z) Group: The Z group consists of a benzyl (B1604629) ring attached to a carbonyl group. Its aromatic ring and conformational flexibility can influence the local environment. mdpi.com Steric hindrance from the Z group can restrict the rotation around the N-Cα bond (φ torsion angle), limiting the available conformational space for the N-methylated aspartic acid residue.

The interplay between the steric demands of these two large protecting groups and the intrinsic conformational preferences of the N-methylated backbone dictates the molecule's accessible low-energy shapes.

| Protecting Group | Chemical Name | Location on Amino Acid | Potential Conformational Impact |

| Z | Benzyloxycarbonyl | N-terminus | Restricts rotation around the N-Cα (φ) bond. |

| OtBu | tert-Butyl ester | Side-chain (β-carboxyl) | Restricts rotation of side-chain (χ) bonds. |

Intramolecular Interactions in Protected N-Methylated Aspartic Acid Systems

The global conformation of Z-N-Me-Asp(OtBu)-OH is stabilized by a network of non-covalent intramolecular interactions. These forces, though weak individually, collectively guide the folding of the molecule.

Hydrogen Bonds: A key consequence of N-methylation is the elimination of the amide proton, which is a crucial hydrogen bond donor. nih.gov This prevents the formation of the intramolecular hydrogen bonds that are fundamental to stabilizing canonical secondary structures like α-helices and β-sheets in larger peptides.

Dipole-Dipole Interactions: The molecule contains several polar functional groups, including the carbonyls of the Z group, the peptide bond, the free α-carboxyl group, and the OtBu ester. masterorganicchemistry.com Favorable alignment of these dipoles can contribute to the stability of certain conformations.

Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The bulky, non-polar benzyl and tert-butyl groups provide significant surface area for stabilizing van der Waals interactions, which can favor compact conformations.

Steric Repulsion: The bulky protecting groups, along with the N-methyl group, create steric hindrance that disfavors certain conformations where these groups are too close to each other. This repulsive force is a major factor in defining the limits of the accessible conformational space.

Solution-State Conformations of Z-N-Me-Asp(OtBu)-OH

In solution, a flexible molecule like Z-N-Me-Asp(OtBu)-OH does not exist as a single static structure but rather as a dynamic equilibrium of interconverting conformers. The relative populations of these conformers are influenced by the solvent environment and temperature. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these solution-state structures. researchgate.netnih.gov

For N-methylated peptides, 2D NMR techniques can often distinguish signals corresponding to the cis and trans isomers of the amide bond. nih.gov The ratio of these conformers is highly dependent on the solvent. For instance, studies on N-methyl formamide have shown that the thermodynamics of the cis/trans equilibrium are strongly dependent on the solvent. nih.gov A polar aqueous environment might favor conformations that expose polar groups, whereas a non-polar solvent like chloroform might stabilize conformers where hydrophobic groups cluster together. The significant population of the cis isomer is a hallmark of N-methylated peptides in solution.

| Solvent | Expected Trend for cis Isomer Population | Rationale |

| Chloroform (CDCl₃) | May be significant | Non-polar solvents reduce the energetic penalty for the less polar cis conformer. |

| Dimethyl sulfoxide (DMSO) | Often populated | Polar aprotic solvent can stabilize different conformers. |

| Water (D₂O) | Generally lower than in non-polar solvents | The trans isomer is typically more enthalpically favored in aqueous solutions. nih.gov |

This table provides general trends observed for N-methylated amides; specific ratios for Z-N-Me-Asp(OtBu)-OH would require experimental determination.

Computational Modeling of N-Methylated Amino Acid Conformations and Energy Barriers

Computational chemistry provides invaluable insights into the conformational preferences and energetics of molecules that can be challenging to probe experimentally. nih.gov Molecular dynamics (MD) and quantum mechanical (QM) simulations are frequently employed to study the structural ensembles of N-methylated peptides. rsc.orgrsc.orgnih.govnih.gov

These computational approaches can be used to:

Map Potential Energy Surfaces: Calculations can determine the relative energies of different conformations as a function of their torsion angles (e.g., φ, ψ, and ω), identifying the most stable (lowest energy) structures.

Calculate Energy Barriers: The energy required for transitions between conformations, such as the cis-trans isomerization of the amide bond, can be calculated. mdpi.com DFT studies have confirmed that N-methylation generally lowers the activation energy for this isomerization compared to non-methylated amides. researchgate.netrsc.org

Predict Conformational Ensembles: MD simulations can model the dynamic behavior of the molecule in a solvent over time, providing a picture of the distribution of conformations present at equilibrium. acs.org

These theoretical models are crucial for interpreting experimental data and for the rational design of peptidomimetics with specific conformational properties. rsc.orgnih.gov However, accurately modeling N-methylated peptides can be challenging, and force fields sometimes require optimization to reliably predict the cis/trans isomer populations. rsc.org

| Isomerization Process | Computational Method | Typical Calculated Activation Energy (kJ/mol) |

| trans → cis (Secondary Amide) | Ab initio / DFT | ~80–100 aip.org |

| trans → cis (N-Methylated Amide) | DFT | Lowered researchgate.netrsc.org |

Stereochemical Control and Chirality in the Synthesis and Reactivity of Z N Me Asp Otbu Oh.dcha

Enantiomeric Purity and Control in the Synthesis of Aspartic Acid Derivatives

The synthesis of N-methylated amino acids like Z-N-Me-Asp(OtBu)-OH requires precise methods that introduce the methyl group onto the nitrogen atom without compromising the stereochemical integrity of the α-carbon. Maintaining high enantiomeric purity is essential, as the biological and chemical properties of L- and D-enantiomers can differ dramatically. Several synthetic strategies have been developed to achieve N-methylation while preventing racemization.

Key challenges in the synthesis include the potential for base-catalyzed epimerization at the α-carbon, particularly if harsh conditions are used. Therefore, mild and efficient methods are preferred. Common approaches include the Eschweiler-Clarke reaction, which involves methylation using formaldehyde (B43269) and formic acid, and reductive amination. researchgate.net Another robust method involves the formation of an oxazolidinone from the parent amino acid and formaldehyde, followed by reduction with agents like triethylsilane. nih.gov For large-scale synthesis of optically pure N-methyl-D-aspartic acid (NMDA), an improved method utilizing the Eschweiler-Clarke reaction has been reported to achieve an enantiomeric excess of over 99.5%, demonstrating that high fidelity is achievable. researchgate.net

The synthesis of the specific derivative Z-N-Me-Asp(OtBu)-OH involves a multi-step process where the starting material, L-aspartic acid, is first protected. The carboxylic acid side chain is protected as a tert-butyl ester (OtBu), and the amino group is protected with a benzyloxycarbonyl (Z) group. Following protection, the N-methylation is carried out. The choice of reagents and reaction conditions at each stage is critical to prevent racemization. For instance, methods that avoid strong bases are favored to maintain the enantiomeric purity of the final product. researchgate.net

| Method | Key Reagents | Typical Conditions | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heating (e.g., 80-100°C) | High yield, cost-effective, avoids toxic methylating agents. researchgate.net | Requires elevated temperatures. |

| Fukuyama-Mitsunobu Reaction | o-NBS-Cl, DEAD/DIAD, PPh3, followed by methylation | Mild, room temperature | Site-selective, compatible with various functional groups. researchgate.net | Multi-step, requires chromatography. |

| Oxazolidinone Reduction | Formaldehyde, Triethylsilane (Et3SiH), Trifluoroacetic Acid (TFA) | Mild, often performed at 0°C to room temperature | Excellent for preserving stereochemistry. nih.gov | Intermediate formation and isolation required. |

| Direct Alkylation | Methyl iodide (CH3I), Base (e.g., NaH) | Varies, can be harsh | Direct, one-step methylation. | High risk of racemization and over-methylation. researchgate.net |

Chiral Recognition in Reaction Mechanisms Involving N-Methylated Amino Acids

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is fundamental in biochemistry, where enzyme-substrate and receptor-ligand interactions are highly stereospecific. nih.gov For N-methylated amino acids, the presence of the methyl group and the inherent chirality of the α-carbon are defining features in such recognition events.

The classic model for chiral recognition is the "three-point interaction model," which posits that at least three points of interaction are necessary between a chiral selector and the analyte to distinguish between enantiomers. researchgate.netnih.gov In an amino acid derivative like Z-N-Me-Asp(OtBu)-OH, these interaction points can be:

The carboxyl group.

The protected N-methylamino group.

The side chain (-CH₂COO(OtBu)).

The hydrogen atom at the α-carbon.

N-methylation significantly alters the interaction potential at the nitrogen atom. It replaces the amide proton, thereby removing a hydrogen bond donor site. researchgate.net This change can profoundly affect how the molecule docks into a chiral pocket of an enzyme or receptor. The steric bulk of the N-methyl group, combined with the large Z and OtBu protecting groups, creates a unique stereoelectronic profile that dictates its binding affinity and specificity. For example, the d-amino acid d-Serine acts as a co-agonist for the N-methyl-d-aspartate (NMDA) receptor, highlighting the nervous system's ability to recognize and utilize specific enantiomers. nih.gov The specific 'L' configuration of Z-N-Me-Asp(OtBu)-OH would be selectively recognized by systems adapted for L-amino acids.

Diastereoselective Control in Subsequent Functionalization Reactions

When a chiral molecule like Z-N-Me-Asp(OtBu)-OH undergoes a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome. This phenomenon, known as diastereoselective control, is a powerful tool in asymmetric synthesis. The goal is to favor the formation of one diastereomer over the other.

In the case of Z-N-Me-Asp(OtBu)-OH, the chiral center at the α-carbon, along with its bulky substituents, can effectively shield one face of the molecule. Any subsequent reaction, such as an addition to a carbonyl group or an alkylation at a nearby position, will likely proceed from the less sterically hindered face. The large benzyloxycarbonyl (Z) group and the tert-butyl ester side chain create a defined chiral environment that can direct the approach of incoming reagents.

For instance, if the α-carboxyl group were to be converted to a ketone, the subsequent nucleophilic addition of a Grignard reagent would likely result in one diastereomeric alcohol being formed in excess. The stereochemical bias is dictated by minimizing steric clash between the incoming nucleophile and the existing substituents on the chiral α-carbon. This substrate-controlled diastereoselectivity is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters.

Role of Chirality in Peptide Assembly and Supramolecular Structures (broader context of N-methylated amino acids)

The incorporation of N-methylated amino acids into peptides has profound consequences for their structure and assembly, with chirality playing a central role. N-methylation restricts the conformational freedom of the peptide backbone and influences the cis/trans isomerization of the adjacent peptide bond. ub.edu While the trans conformation is overwhelmingly favored in standard peptide bonds, N-methylation lowers the energetic barrier to the cis conformation, making it more accessible. researchgate.netresearchgate.net

This conformational impact is highly dependent on the chirality of the N-methylated residue and its neighbors. researchgate.net

Homochiral sequences (e.g., L-(N-Me)L): The presence of an N-methyl group in a sequence of same-chirality residues strongly perturbs the local conformation, often inducing a βVI-turn structure that incorporates the cis amide bond. researchgate.net

Heterochiral sequences (e.g., L-(N-Me)D): The conformational effects are much less pronounced. The backbone tends to retain a βII-folded conformation with a trans middle amide bond. researchgate.net

Incorporating a chiral, N-methylated residue like the derivative of Z-N-Me-Asp(OtBu)-OH into a peptide sequence serves as a powerful tool to modulate its three-dimensional structure. It can disrupt or stabilize secondary structures like α-helices and β-sheets, alter receptor binding affinity, and improve pharmacokinetic properties by increasing resistance to enzymatic degradation. nih.govrsc.org

| Sequence Chirality | Effect of N-Methylation | Favored Amide Bond | Resulting Conformation |

|---|---|---|---|

| Homochiral (e.g., L-Xaa-(N-Me)L-Yaa) | Strong conformational perturbation. researchgate.net | cis | Often induces a βVI-folded turn. researchgate.net |

| Heterochiral (e.g., L-Xaa-(N-Me)D-Yaa) | Minimal conformational change. researchgate.net | trans | Retains βII-folded conformation. researchgate.net |

| General Effect | Removes H-bond donor, increases steric hindrance. ub.edu | Lowers trans-cis energy barrier. ub.edu | Can disrupt secondary structures (e.g., α-helices). rsc.org |

Z N Me Asp Otbu Oh.dcha As a Chiral Building Block in Complex Molecule Synthesis

Application in Peptide Synthesis: Coupling Strategies

The incorporation of N-methylated amino acids like Z-N-Me-Asp(OtBu)-OH into peptide chains can enhance the pharmacokinetic properties of the final peptide, including improved metabolic stability and oral bioavailability. acs.orgnih.gov However, the steric hindrance introduced by the N-methyl group makes peptide bond formation more challenging compared to their non-methylated counterparts. researchgate.netpeptide.com

Solution-Phase Peptide Synthesis Incorporating Z-N-Me-Asp(OtBu)-OH

In solution-phase peptide synthesis, the DCHA salt of Z-N-Me-Asp(OtBu)-OH is typically converted to the free acid before coupling. This is achieved by treatment with a mild acid to remove the dicyclohexylamine (B1670486). The resulting free carboxylic acid can then be activated using a variety of coupling reagents.

Common coupling reagents and strategies used in solution-phase synthesis with sterically hindered amino acids include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce the risk of racemization. rsc.orgacs.org

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) are known to be effective for difficult couplings, including those involving N-methylated amino acids. nih.govluxembourg-bio.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also powerful activating agents. peptide.comluxembourg-bio.comuiw.edu HATU, in particular, has shown success in coupling N-methylated residues. peptide.comuiw.edu

The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized to achieve high yields and purity.

Considerations for Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Residues

While Z-N-Me-Asp(OtBu)-OH is primarily designed for solution-phase synthesis due to the Z-protecting group, the principles of coupling N-methylated residues are highly relevant to Solid-Phase Peptide Synthesis (SPPS). In SPPS, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used for the N-terminus. nih.gov

Key considerations for incorporating N-methylated amino acids in SPPS include:

Steric Hindrance: The N-methyl group significantly slows down the coupling reaction. To overcome this, more potent coupling reagents, longer reaction times, and sometimes double coupling cycles are employed. researchgate.netpeptide.com Microwave-assisted SPPS has also been shown to be effective in accelerating these difficult couplings. springernature.com

Monitoring the Reaction: Standard monitoring tests like the ninhydrin (B49086) test are ineffective for secondary amines like N-methylated amino acids. Alternative tests, such as the bromophenol blue test, are used to monitor the completion of the coupling reaction. peptide.com

Side Reactions: The presence of an aspartic acid residue, even with the tert-butyl protection, can lead to aspartimide formation, especially under basic conditions used for Fmoc deprotection. peptide.compeptide.com This side reaction can result in a mixture of α- and β-peptides. peptide.com The risk of diketopiperazine formation is also a concern, particularly when the N-methylated residue is at the second position of the peptide chain on the resin. researchgate.netacs.org

Challenges and Innovations in Coupling N-Methylated Aspartic Acid

The dual challenges of steric hindrance from the N-methyl group and the potential for aspartimide formation make the coupling of N-methylated aspartic acid derivatives particularly demanding. Innovations to address these challenges include:

Advanced Coupling Reagents: The development of more efficient coupling reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers safer and highly effective alternatives for coupling sterically hindered amino acids. acs.orgbachem.com

Optimized Reaction Conditions: The use of microwave irradiation can significantly reduce reaction times and improve coupling efficiency. springernature.com

Protecting Group Strategies: While Z-N-Me-Asp(OtBu)-OH uses the Z and OtBu protecting groups, in SPPS, different side-chain protecting groups for aspartic acid might be considered to minimize aspartimide formation. Additionally, the use of the Alloc (allyloxycarbonyl) protecting group for the N-terminus of N-methylated amino acids can be advantageous as it is removed under neutral conditions, reducing the risk of base-catalyzed side reactions. acs.org

Design and Synthesis of Peptidomimetics Incorporating N-Methylated Aspartic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve their pharmacological properties. N-methylated aspartic acid is a valuable component in the design of peptidomimetics. acs.org

The incorporation of N-methylated residues can:

Introduce Conformational Constraints: The N-methyl group restricts the rotation around the peptide bond, influencing the local and global conformation of the molecule. This can help to lock the peptidomimetic into a bioactive conformation.

Enhance Proteolytic Stability: The absence of the amide proton makes the peptide bond resistant to cleavage by proteases, increasing the in vivo half-life of the drug candidate.

Improve Membrane Permeability: N-methylation can increase the lipophilicity of the peptide, which can lead to improved cell membrane permeability and oral bioavailability. acs.org

The synthesis of peptidomimetics containing N-methylated aspartic acid follows similar coupling strategies as in peptide synthesis, often requiring powerful coupling reagents and careful optimization of reaction conditions to overcome steric hindrance. acs.org

Role in the Synthesis of Modified Peptides and Peptide-Derived Natural Products

Z-N-Me-Asp(OtBu)-OH.DCHA is a key building block for the synthesis of modified peptides and peptide-derived natural products. Many natural products, such as cyclosporine, contain multiple N-methylated amino acids which are crucial for their biological activity. acs.orgresearchgate.net

The synthesis of these complex molecules often involves a combination of solution-phase and solid-phase techniques. nih.gov The ability to incorporate N-methylated aspartic acid with its side chain protected allows for selective deprotection and further modification at a later stage of the synthesis. This is particularly important for creating branched or cyclic peptides, or for conjugating the peptide to other molecules like oligonucleotides or carbohydrates. nih.gov

There are two major pathways for the biosynthesis of peptide natural products: ribosomal synthesis followed by post-translational modification (RiPPs), and non-ribosomal peptide synthesis (NRPs). nih.govnih.govresearchgate.net Chemical synthesis using building blocks like this compound allows for the creation of novel analogues of these natural products that are not accessible through biological pathways.

Influence of the N-Methyl and Protected Side Chain on Peptide Chain Elongation and Conformational Constraints

The N-methyl group has a profound impact on both the synthesis and the final structure of the peptide.

Influence on Peptide Chain Elongation:

Reduced Reactivity: The secondary amine of an N-methylated amino acid is less nucleophilic than a primary amine, and the N-methyl group creates steric hindrance, both of which slow down the rate of peptide bond formation. This can lead to incomplete reactions and the formation of deletion sequences, especially in SPPS. researchgate.net

Aggregation: The introduction of N-methylated residues can disrupt the hydrogen bonding networks that often lead to peptide aggregation during synthesis, which can sometimes be beneficial. peptide.com

Influence on Conformational Constraints:

Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the amide bond is lowered in N-methylated peptides. rsc.org This can lead to the presence of multiple conformers in solution, which can be observed by techniques like NMR spectroscopy. nih.govresearchgate.net

Backbone Flexibility: The N-methyl group restricts the rotation of the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into a specific conformation that is favorable for binding to its biological target. researchgate.netnih.gov

β-Turn Induction: N-methylated amino acids can promote the formation of β-turns, which are common structural motifs in biologically active peptides. nih.gov

The tert-butyl protecting group on the aspartic acid side chain is bulky and can also influence the local conformation of the peptide during synthesis. However, its primary role is to prevent the side-chain carboxyl group from participating in unwanted side reactions until it is removed, typically under acidic conditions. peptide.com

Advanced Analytical Techniques for Characterization of Z N Me Asp Otbu Oh.dcha

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Z-N-Me-Asp(OtBu)-OH.DCHA. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and conformation of the compound in solution.

¹H NMR and ¹³C NMR Analysis of Aspartic Acid Derivatives

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental framework for characterizing the molecule. Each unique proton and carbon atom in the compound generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration (for ¹H) reveal its chemical environment.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for each part of the molecule: the Z (benzyloxycarbonyl) protecting group, the N-methyl group, the aspartic acid backbone, the OtBu (tert-butyl ester) group, and the DCHA (dicyclohexylammonium) counterion.

Expected ¹H NMR Chemical Shifts:

Z-group: Aromatic protons typically appear in the range of δ 7.30-7.40 ppm, and the benzylic methylene (B1212753) protons (C₆H₅CH ₂) are expected around δ 5.10 ppm.

N-Methyl group: A sharp singlet corresponding to the three N-CH ₃ protons would likely be observed around δ 2.80-3.00 ppm.

Aspartic Acid Backbone: The α-proton (N-CH ) would appear as a multiplet around δ 4.50-4.70 ppm. The β-protons (-CH ₂) adjacent to the tert-butyl ester would show complex splitting patterns (diastereotopic protons) in the range of δ 2.70-2.90 ppm.

OtBu-group: A sharp singlet integrating to nine protons for the (CH ₃)₃C- group is highly characteristic and typically appears upfield, around δ 1.45 ppm.

DCHA-group: The protons on the two cyclohexyl rings will produce a series of broad, overlapping multiplets in the upfield region of δ 1.00-3.10 ppm.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton.

Expected ¹³C NMR Chemical Shifts:

Carbonyls: The ester and carbamate (B1207046) carbonyl carbons are expected in the downfield region, typically δ 170-175 ppm.

Aromatic: Carbons of the phenyl ring from the Z-group would appear between δ 127-137 ppm.

Aspartic Acid Backbone: The α-carbon (N-C H) is expected around δ 55-60 ppm, while the β-carbon (-C H₂) would be near δ 37 ppm.

Protecting Groups & DCHA: The N-methyl carbon would be around δ 32 ppm. The quaternary carbon and methyl carbons of the tert-butyl group are expected around δ 81 ppm and δ 28 ppm, respectively. The carbons of the dicyclohexyl rings will appear in the δ 24-52 ppm range.

The following interactive table summarizes the anticipated ¹H and ¹³C NMR signals for the Z-N-Me-Asp(OtBu)-OH portion of the molecule.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Z-group (Aromatic C-H) | 7.30 - 7.40 | 127.0 - 137.0 |

| Z-group (Benzylic CH₂) | ~5.10 | ~67.0 |

| N-CH₃ | 2.80 - 3.00 | ~32.0 |

| Asp α-CH | 4.50 - 4.70 | 55.0 - 60.0 |

| Asp β-CH₂ | 2.70 - 2.90 | ~37.0 |

| OtBu-group (C(CH₃)₃) | ~1.45 | ~28.0 |

| OtBu-group (C (CH₃)₃) | - | ~81.0 |

| Carbonyls (C=O) | - | 170.0 - 175.0 |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). sdsu.educreative-biostructure.com For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons of the aspartic acid backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. sdsu.edulibretexts.org An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the tables above, for instance, confirming that the signal at ~1.45 ppm is from protons attached to the carbon at ~28.0 ppm. nih.govnih.gov This is invaluable for assigning the crowded upfield regions of both spectra. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Using a soft ionization technique like Electrospray Ionization (ESI), the intact salt can be observed. The free acid, Z-N-Me-Asp(OtBu)-OH, has a molecular weight of 337.37 g/mol , and dicyclohexylamine (B1670486) has a molecular weight of 181.32 g/mol . In positive ion mode ESI-MS, one would expect to observe the protonated free acid [M+H]⁺ at m/z 338.4 and the protonated dicyclohexylamine at m/z 182.3.

Tandem mass spectrometry (MS/MS) involves selecting a specific ion and fragmenting it to provide structural details. libretexts.org The fragmentation of the [M+H]⁺ ion of Z-N-Me-Asp(OtBu)-OH would likely proceed through characteristic pathways for protected amino acids.

Expected Fragmentation Pathways:

Loss of tert-butyl group: A common fragmentation for tert-butyl esters is the loss of isobutylene (B52900) (56 Da), resulting in a carboxylic acid.

Loss of the Z-group: Cleavage can occur to lose the benzyl (B1604629) group (91 Da) or toluene (B28343) (92 Da).

Amide bond cleavage: Fragmentation along the peptide backbone can lead to characteristic b and y-type ions. nih.gov

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is another possible fragmentation.

The following table outlines some of the key expected fragments for Z-N-Me-Asp(OtBu)-OH in a positive ion MS/MS experiment.

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated parent molecule | 338.4 |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from OtBu | 282.4 |

| [M+H - C₇H₇]⁺ | Loss of benzyl radical | 247.4 |

| [M+H - CO₂]⁺ | Loss of carbon dioxide | 294.4 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for determining its stereochemical fidelity (enantiomeric excess).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of non-volatile compounds like protected amino acids. mtoz-biolabs.com Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. mtoz-biolabs.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as trifluoroacetic acid (TFA). nih.govnih.gov The components of the sample are separated based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. mtoz-biolabs.com The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks detected, typically by UV absorbance at ~214 nm (peptide bonds) or ~254 nm (aromatic Z-group).

To determine the enantiomeric excess (a measure of stereochemical purity), chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. sigmaaldrich.com Polysaccharide-based CSPs are often effective for separating N-protected amino acid derivatives. yakhak.org Alternatively, the amino acid can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. consensus.app

| Parameter | Typical Condition for Purity Analysis | Typical Condition for Enantiomeric Excess |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 214 nm or 254 nm | UV at 254 nm |

Gas Chromatography (GC) for Amino Acid Derivative Analysis

Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. Amino acids and their protected derivatives are typically non-volatile. thermofisher.com Therefore, direct analysis of this compound by GC is not feasible.

For GC analysis to be possible, the compound must first undergo derivatization to convert the polar functional groups (carboxylic acid) into more volatile, less polar moieties. thermofisher.comsigmaaldrich.com A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com After derivatization, the resulting volatile compound could be analyzed on a GC system, often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of any volatile impurities or side products. researchgate.net Chiral GC columns can also be used on the derivatized product to determine enantiomeric purity. nih.gov However, due to the additional, and sometimes complex, derivatization steps required, HPLC is the more direct and widely preferred method for analyzing compounds of this nature. sigmaaldrich.com

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-N-methyl-L-aspartic acid β-tert-butyl ester dicyclohexylammonium (B1228976) salt |

| Z-group | Benzyloxycarbonyl group |

| OtBu-group | tert-butyl ester group |

| DCHA | Dicyclohexylamine |

| TFA | Trifluoroacetic acid |

| TMS | Trimethylsilyl |

| TBDMS | tert-butyldimethylsilyl |

| Marfey's reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide |

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity and safety profile of a chiral molecule are often enantiomer-dependent. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate determination of enantiomeric excess. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.

For N-protected, N-methylated amino acids like the subject compound, polysaccharide-based and zwitterionic CSPs have demonstrated considerable utility. The choice of CSP and mobile phase is crucial for achieving optimal separation (resolution) between the desired enantiomer and its undesired counterpart.

Detailed Research Findings:

Research on the chiral separation of analogous compounds, such as N-methylated and Z-protected amino acids, provides a framework for the analysis of this compound. For instance, studies have shown that zwitterionic chiral stationary phases, like those based on cinchona alkaloids, are effective for the resolution of N-methylated amino acids. sigmaaldrich.com The separation mechanism involves a combination of ionic, hydrogen bonding, and steric interactions between the analyte and the CSP.

In a representative analysis for a closely related compound, N-Me-Asp, a CHIRALPAK ZWIX(+) column was employed. The mobile phase composition, typically a mixture of polar organic solvents like methanol (B129727) and acetonitrile with acidic and basic additives, plays a significant role in modulating the retention and selectivity of the separation. hplc.eu The additives, such as triethylamine (B128534) (TEA) and acetic acid (AcOH), help to control the ionization state of both the analyte and the chiral selector, which is essential for effective chiral recognition.

The elution order of the enantiomers is a key parameter determined in such studies. For N-Me-Asp on a CHIRALPAK ZWIX(+) column, the L-enantiomer has been observed to elute before the D-enantiomer. hplc.eu This consistent elution order is vital for the unambiguous identification of the enantiomers in a sample.

Below is an interactive data table summarizing typical chromatographic parameters for the chiral separation of a related N-methylated aspartic acid derivative.

| Parameter | Value |

| Compound | N-Me-Asp |

| Chiral Stationary Phase | CHIRALPAK ZWIX(+) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM AcOH |

| Retention Factor (k1) | 3.25 |

| Separation Factor (α) | 1.25 |

| Resolution (Rs) | 0.75 |

| Elution Order | L < D |

This data is representative of the chiral separation of N-methylated aspartic acid and is provided for illustrative purposes.

X-ray Crystallography for Solid-State Structure Analysis of N-Methylated Amino Acid Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which exists as a dicyclohexylammonium (DCHA) salt, this technique provides invaluable information about its molecular conformation, crystal packing, and intermolecular interactions in the solid state. Such information is critical for understanding its physical properties, such as solubility and stability, and for controlling its solid-form manufacturing processes.

The formation of a DCHA salt is a common strategy for inducing crystallization and improving the handling of non-crystalline or unstable free acids. bachem.com The crystal structure of the salt is determined by the ionic interaction between the carboxylate of the amino acid derivative and the protonated dicyclohexylammonium cation, as well as by a network of hydrogen bonds and van der Waals interactions.

Detailed Research Findings:

While the specific crystal structure of this compound is not publicly available, the analysis of other dicyclohexylammonium salts provides a strong basis for understanding its likely solid-state conformation. For example, the crystal structure of dicyclohexylammonium nitrate(V) reveals key features of the dicyclohexylammonium cation and its interactions. researchgate.netnih.gov

In the solid state, the dicyclohexylammonium cation typically adopts a conformation where both cyclohexyl rings are in a chair form, and the exocyclic C-N bonds are in equatorial positions. nih.gov This arrangement minimizes steric hindrance. The ammonium (B1175870) group (NH2+) of the cation acts as a hydrogen bond donor, forming strong ionic hydrogen bonds with the negatively charged oxygen atoms of the counter-ion, in this case, the carboxylate group of the Z-N-Me-Asp(OtBu)-OH moiety. These interactions are fundamental to the formation and stability of the crystal lattice. The C-N bond lengths and the C-N-C bond angle in the dicyclohexylammonium cation are consistent across different salt structures. nih.gov

The following interactive data table presents representative crystallographic data for a dicyclohexylammonium salt, illustrating the type of information obtained from an X-ray crystallographic analysis.

| Parameter | Value |

| Compound | Dicyclohexylammonium Nitrate(V) |

| Chemical Formula | C₁₂H₂₄N⁺ · NO₃⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.436(2) |

| b (Å) | 18.682(5) |

| c (Å) | 8.427(3) |

| Volume (ų) | 1328.1(7) |

| Z | 4 |

| Key Interactions | N-H···O hydrogen bonds linking cation and anion |

This data is for dicyclohexylammonium nitrate(V) and serves as an illustrative example of the crystallographic parameters for a dicyclohexylammonium salt. nih.gov

The detailed structural insights gained from X-ray crystallography are crucial for solid-form screening and selection, ensuring the development of a stable and well-characterized active pharmaceutical ingredient.

Computational and Theoretical Investigations of N Methylated Aspartic Acid Derivatives

Quantum Chemical Calculations on Conformation and Reactivity

Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT studies on N-methylated amino acids, including aspartic acid, have revealed significant changes in their physicochemical properties upon methylation. rsc.orgresearchgate.net

Research has shown that N-methylation leads to an increase in lipophilicity, which is a critical factor in the bioavailability of peptide-based drugs. nih.gov Concurrently, DFT calculations of the Gibbs free energy of solvation (ΔGsolv) indicate that N-methylation can also paradoxically increase aqueous solubility. rsc.orgresearchgate.net This modification also increases the molecule's polarization and dipole moment. nih.gov

From a reactivity perspective, N-methylation influences the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) energy is typically higher (less negative) in N-methylated amino acids compared to their non-methylated counterparts. rsc.orgnih.gov This suggests an increased ability to donate electrons. Furthermore, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is often decreased, which generally correlates with higher chemical reactivity. rsc.orgresearchgate.net Another key finding from DFT studies is the reduction of the energy barrier for cis/trans isomerization of the amide bond, indicating greater conformational flexibility around this bond. researchgate.netnih.gov

| Property | Ac-Asp-OMe | Ac-NMe-Asp-OMe | Effect of N-Methylation |

|---|---|---|---|

| Calculated logP (Lipophilicity) | Lower | Higher | Increase |

| ΔGsolv (Aqueous Solubility) | Less Negative | More Negative | Increase |

| Dipole Moment | Lower | Higher | Increase |

| HOMO Energy | Lower (More Negative) | Higher (Less Negative) | Increase |

| HOMO-LUMO Gap | Higher | Lower | Decrease |

| Amide cis/trans Energy Barrier (EA) | Higher | Lower | Decrease |

Ab initio quantum chemistry methods are based on first principles without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" for small molecules. acs.orgacs.org

Ab initio studies have been employed to investigate the subtle electronic effects of N-methylation on various molecules. For example, in studies of nucleic acid bases, these calculations have shown that replacing a hydrogen atom on a nitrogen with a methyl group can reduce the molecule's electron affinity. researcher.life This effect is attributed to the electron-donating nature of the methyl group, which destabilizes the formation of a negative ion. researcher.life These findings are crucial for understanding how N-methylation in a molecule like Z-N-Me-Asp(OtBu)-OH alters its ability to participate in interactions governed by electron transfer or charge distribution.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nd.edu MD simulations model the movement of atoms and molecules, allowing for the exploration of the conformational landscape and potential interactions with other molecules, such as receptors or solvents. arxiv.orgescholarship.org

Prediction of Stereochemical Outcomes in Synthetic Reactions

Computational chemistry can be a predictive tool for understanding the stereochemistry of chemical reactions. By calculating the energies of transition states for different reaction pathways, chemists can predict which stereoisomer is more likely to form. This is particularly relevant for the synthesis of complex molecules with multiple chiral centers, such as N-methylated amino acid derivatives.

For instance, in the synthesis of N-methyl-D-aspartic acid (NMDA) receptor agonists, achieving the correct absolute stereochemistry is paramount for biological activity. nih.gov Computational models can be used to rationalize the outcomes of stereoselective syntheses. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway. The difference in activation energies between pathways leading to different diastereomers or enantiomers allows for a theoretical prediction of the reaction's stereochemical outcome. These predictions can help optimize reaction conditions and guide the selection of chiral auxiliaries or catalysts to favor the formation of the desired product.

Analysis of Electronic Effects and Steric Strain Induced by N-Methylation and Protecting Groups

The structure and reactivity of Z-N-Me-Asp(OtBu)-OH are heavily influenced by the interplay of electronic effects and steric strain from its constituent groups: the N-methyl group, the benzyloxycarbonyl (Z) protecting group, and the tert-butyl ester (OtBu) protecting group.

Electronic Effects:

N-Methylation: The methyl group is electron-donating, which increases the electron density on the nitrogen atom. This alters the charge distribution across the amide bond and can influence its reactivity and the acidity of the neighboring alpha-carbon. rsc.orgnih.gov It also affects non-covalent interactions, such as n → π* interactions between adjacent carbonyl groups, which can stabilize specific conformations. nih.gov

Steric Strain:

N-Methylation: The methyl group is bulkier than a hydrogen atom. This increased steric hindrance restricts the rotation around the C-N bond and can favor the trans conformation of the amide bond to a greater degree than in non-methylated peptides. nih.gov

Protecting Groups: The tert-butyl group is exceptionally bulky and imposes significant steric constraints, influencing the accessible conformations of the side chain. Similarly, the benzyloxycarbonyl group adds steric bulk to the N-terminus. This combined steric hindrance can block certain reaction pathways or direct reactions to occur at less hindered sites. mdpi.comub.edu The presence of these bulky groups can make subsequent synthetic steps, such as coupling another amino acid, more challenging due to steric hindrance at the reaction center. ub.edu

| Functional Group | Primary Electronic Effect | Primary Steric Effect | Conformational Impact |

|---|---|---|---|

| N-Methyl (Me) | Electron-donating | Moderate bulk; restricts C-N bond rotation | Alters amide cis/trans ratio; removes H-bond donor site nih.govnih.gov |

| tert-Butyl ester (OtBu) | Inductively electron-withdrawing | Very high bulk | Restricts side-chain conformation |

| Benzyloxycarbonyl (Z) | Inductively electron-withdrawing; aromatic π-system | High bulk | Restricts N-terminal conformation; potential for π-stacking |

Future Perspectives in the Academic Research of N Methylated Aspartic Acid Building Blocks

Development of Novel Stereoselective Synthetic Methodologies for Modified Amino Acids

The synthesis of N-methylated amino acids, including aspartic acid derivatives, presents unique challenges in controlling stereochemistry. Future research will undoubtedly focus on the development of more efficient and highly stereoselective synthetic routes. Current methods often involve multi-step procedures that can be time-consuming and may result in modest yields.

Emerging strategies are likely to leverage advancements in catalysis, including both enzymatic and organocatalytic approaches, to achieve high enantioselectivity. hilarispublisher.com For instance, the use of chiral catalysts in methylation reactions could provide a direct and atom-economical route to the desired N-methylated products. hilarispublisher.com Furthermore, methodologies that allow for the late-stage N-methylation of peptides are gaining traction, as they offer greater flexibility in the design and synthesis of peptide libraries.

A summary of promising stereoselective synthetic approaches is presented in the table below.

| Methodology | Catalyst/Reagent | Key Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity and yield. hilarispublisher.com |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase) | High stereospecificity and mild reaction conditions. hilarispublisher.com |

| Chiral Auxiliary-Mediated Synthesis | Evans' oxazolidinones or similar auxiliaries | Predictable stereochemical outcome. |

| Organocatalytic Methylation | Chiral phase-transfer catalysts or aminocatalysts | Metal-free, environmentally benign conditions. |

Exploration of New Orthogonal Protecting Group Chemistries for N-Methylated Aspartic Acid

The protecting groups in Z-N-Me-Asp(OtBu)-OH.DCHA—the benzyloxycarbonyl (Z) group for the N-terminus, the tert-butyl (OtBu) ester for the side-chain carboxyl group, and the dicyclohexylamine (B1670486) (DCHA) salt for improved handling—are well-established in peptide synthesis. However, the quest for novel orthogonal protecting groups remains a vibrant area of research. Orthogonality ensures that specific protecting groups can be removed under distinct conditions without affecting others, a critical feature for the synthesis of complex, multi-functionalized peptides. iris-biotech.de

Future research will likely focus on developing protecting groups that are labile under even milder and more specific conditions, minimizing the risk of side reactions such as racemization or aspartimide formation. biotage.comiris-biotech.de For instance, protecting groups removable by specific enzymes, light (photolabile groups), or bio-orthogonal chemical reactions would offer unprecedented control over peptide synthesis.

The table below highlights some emerging trends in protecting group chemistry relevant to aspartic acid derivatives.

| Protecting Group Type | Removal Conditions | Key Features |

| Photolabile Groups (e.g., o-nitrobenzyl) | UV light | Spatiotemporal control of deprotection. |

| Enzyme-Labile Groups | Specific enzymes (e.g., penicillin G acylase) | High specificity and biocompatibility. |

| Allyl-Based Groups (e.g., Alloc) | Palladium catalysis | Orthogonal to both acid- and base-labile groups. sigmaaldrich.com |

| Silyl Ethers | Fluoride ions | Mild deprotection conditions. |

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities and reduced yields. iris-biotech.de The bulky tert-butyl protecting group on the side chain of this compound helps to mitigate this issue. researchgate.net However, the development of even more effective strategies is a key area of future research. This includes the design of novel, sterically hindering protecting groups and the optimization of coupling and deprotection conditions to suppress this unwanted side reaction. nih.govresearchgate.net

Advanced Applications in Complex Bioactive Molecule Synthesis and Medicinal Chemistry

N-methylated amino acids are prized in medicinal chemistry for their ability to impart favorable pharmacokinetic properties to peptides. researchgate.net The N-methyl group can enhance metabolic stability by sterically hindering enzymatic degradation, improve membrane permeability, and modulate the conformational flexibility of the peptide backbone. nbinno.commerckmillipore.com These properties are crucial for the development of orally bioavailable peptide drugs. nih.gov

Future research will see the expanded use of building blocks like this compound in the synthesis of a wider range of complex bioactive molecules. This includes not only peptides but also peptidomimetics and other small molecules where the N-methylaspartic acid motif can confer desirable biological activity or structural properties. eurekaselect.com For example, N-methyl-D-aspartic acid (NMDA) itself is a potent agonist at NMDA receptors, and its derivatives are of significant interest in neuroscience. nih.govresearchgate.net

The incorporation of N-methylated residues can also be a powerful tool for probing peptide-protein interactions. By systematically replacing amino acids with their N-methylated counterparts (an "N-methyl scan"), researchers can identify key hydrogen bonds involved in binding and elucidate the bioactive conformation of a peptide. nih.gov

Integration with Automated Synthesis Platforms for Peptide and Peptidomimetic Libraries

The demand for large libraries of peptides and peptidomimetics for drug discovery and screening purposes has driven the development of automated synthesis platforms. These platforms enable the rapid and efficient synthesis of hundreds or even thousands of compounds. The integration of specialized building blocks like this compound into these automated workflows is a key area of future development.

The table below outlines key considerations for integrating N-methylated building blocks into automated synthesis.

| Parameter | Challenge | Potential Solution |

| Coupling Efficiency | Steric hindrance from the N-methyl group. | Use of highly efficient coupling reagents (e.g., HATU, COMU); optimization of reaction time and temperature. merckmillipore.com |

| Solubility | Modified amino acids may have different solubility profiles. | Optimization of solvent systems; use of solubilizing tags. researchgate.net |

| Side Reactions | Potential for racemization or other side reactions. | Use of mild reaction conditions; careful selection of protecting groups. |

| Cost | Specialized building blocks can be expensive. | Development of more efficient and scalable synthetic routes. |

Enhanced Computational-Experimental Synergies for Rational Design and Discovery in Peptide Science

The rational design of peptides with specific properties is being revolutionized by the increasing synergy between computational modeling and experimental synthesis. Computational tools can be used to predict the conformational effects of N-methylation, model peptide-receptor interactions, and design novel sequences with enhanced activity and selectivity. nih.gov

Future research will see a deeper integration of these computational approaches with experimental validation. For example, molecular dynamics simulations can be used to explore the conformational landscape of N-methylated peptides, providing insights that can guide the design of new drug candidates. researchgate.net Machine learning and artificial intelligence are also emerging as powerful tools for predicting the properties of peptides and for designing novel sequences with desired characteristics.

This synergistic approach will accelerate the discovery and optimization of peptide-based therapeutics. By combining the predictive power of computational models with the synthetic capabilities offered by building blocks like this compound, researchers will be able to more efficiently navigate the vast chemical space of modified peptides to identify promising new drug leads.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.